molecular formula C10H8F3NO B8694374 [2-(Trifluoromethyl)-1H-indol-3-yl]methanol CAS No. 116013-39-9

[2-(Trifluoromethyl)-1H-indol-3-yl]methanol

Cat. No.: B8694374
CAS No.: 116013-39-9
M. Wt: 215.17 g/mol
InChI Key: XKSQZCFVTJKNNU-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)-1H-indol-3-yl]methanol is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

116013-39-9

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

[2-(trifluoromethyl)-1H-indol-3-yl]methanol

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9-7(5-15)6-3-1-2-4-8(6)14-9/h1-4,14-15H,5H2

InChI Key

XKSQZCFVTJKNNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of potassium borohydride were added in small fractions at +5° C. to a solution of 4.6 g of the product of Step A, 150 ml of tetrahydrofuran and 30 ml of water and the mixture was stirred for one hour. The mixture was allowed to return to ambient temperature and the tetrahydrofuran was eliminated under reduced pressure. The resulting mixture was diluted with ether, washed with water, dried and concentrated under reduced pressure. The residue was chromatographed over silica (eluent: hexaneethyl acetate 7-3) to obtain 3 g of 2-trifluoromethyl-(1H)-indol-3-yl methanol melting at 106° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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